5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
MPP exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPP has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a wide range of experimental settings. However, MPP also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on MPP. One area of interest is the development of new drugs based on the structure of MPP, with a focus on improving its pharmacological properties and reducing potential toxicity. Additionally, further research is needed to elucidate the precise mechanisms of action of MPP and to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, MPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of MPP and to develop new drugs based on its structure.
Synthesis Methods
MPP can be synthesized through a multi-step process involving the reaction of 4-methyl-1-piperazinecarboxaldehyde with 1-phenyl-1H-pyrazole-4-carbonitrile in the presence of a catalyst. The resulting compound is then subjected to further reactions to yield MPP.
Scientific Research Applications
MPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
5-[(E)-(4-methylpiperazin-1-yl)methylideneamino]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-20-7-9-21(10-8-20)13-18-16-14(11-17)12-19-22(16)15-5-3-2-4-6-15/h2-6,12-13H,7-10H2,1H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBDQPSYGBYXBQ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile |
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